molecular formula (C2H4O)nC14H30OS B1164935 Tallow amine CAS No. 61790-33-8

Tallow amine

Cat. No.: B1164935
CAS No.: 61790-33-8
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Description

Tallow amine is a class of non-ionic surfactants derived from animal fats, specifically tallow. These compounds are primarily used as emulsifiers and wetting agents in various industrial applications, including agrochemical formulations such as pesticides and herbicides . This compound is known for its ability to enhance the effectiveness of active ingredients in these formulations by improving their coverage and penetration.

Mechanism of Action

Target of Action

Tallow amine, also known as polyethoxylated this compound (POE-tallowamine), is a class of non-ionic surfactants derived from animal fats . The primary targets of this compound are the cell membranes of organisms, particularly in aquatic environments . It is used primarily as an emulsifier and wetting agent for agrochemical formulations, such as pesticides and herbicides .

Mode of Action

This compound works by reducing the surface tension of aqueous solutions. This is accomplished through the formation of hydrogen bonds between the this compound and the acetate group, which form a hydrophobic layer on the surface of the solution. This allows for effective uptake of water-soluble substances across hydrophobic surfaces, such as plant cuticles .

Biochemical Pathways

This compound affects the membrane transport of cells, often acting as a general narcotic . In combination with other substances like glyphosate and aminomethylphosphonic acid (AMPA), it can have synergistic toxic effects on plant and animal cells .

Pharmacokinetics

It is known to be water-soluble and amphiphilic, which influences its distribution and excretion . It is expected to biodegrade and show some degree of sorption to sediments and soils .

Result of Action

The primary result of this compound’s action is the destruction of cell membranes, particularly in aquatic organisms . This can lead to toxicity in these organisms, with this compound being generally more potent in causing toxicity than glyphosate .

Action Environment

Environmental factors greatly influence the action, efficacy, and stability of this compound. For instance, it has been found to be more potent in more alkaline environments . Its half-life in soils is less than 7 days, and the estimated half-life in bodies of water would be about 2 weeks . This suggests that any potential direct effects of formulated products on organisms in natural waters are likely to occur very shortly post-treatment rather than as a result of chronic or delayed toxicity .

Biochemical Analysis

Biochemical Properties

Tallow amine plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various biomolecules, including enzymes and proteins, by altering the surface tension and permeability of biological membranes. This interaction can affect membrane-bound enzymes and transport proteins, potentially modifying their activity and function. For example, this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and altering the metabolism of xenobiotics .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of membrane receptors and ion channels. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. In some cases, this compound has been observed to induce oxidative stress and apoptosis in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular membranes and membrane-bound proteins. This compound can bind to phospholipids in the cell membrane, disrupting the lipid bilayer and affecting membrane fluidity. This disruption can lead to the inhibition or activation of membrane-bound enzymes and receptors. Additionally, this compound can interact with intracellular signaling molecules, such as kinases and phosphatases, altering their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound has a relatively short half-life in soils and aquatic environments, with degradation occurring within days to weeks . Long-term exposure to this compound in in vitro or in vivo studies has shown potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage level triggers significant cellular responses. High doses of this compound can also lead to adverse effects such as organ toxicity and systemic inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds. This compound can modulate the activity of these enzymes, affecting the metabolic flux and levels of metabolites. Additionally, this compound can influence the expression of genes involved in metabolic pathways, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The localization and accumulation of this compound can influence its activity and potential toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane, endoplasmic reticulum, and mitochondria. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound plays a crucial role in its interaction with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tallow amine is synthesized through the nitrile process, where animal fat is hydrolyzed to yield a mixture of free fatty acids. These fatty acids, which typically include oleic, palmitic, stearic, myristic, and linoleic acids, are then converted into fatty amines . The primary amines are subsequently reacted with ethylene oxide under the catalysis of phosphazene and tetrabutyl titanate to produce this compound polyoxyethylene ether . This method is efficient, resulting in a product with low odor and chroma.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis of animal fats followed by the nitrile process to convert the fatty acids into fatty amines. The ethoxylation process is then carried out in reactors designed to handle the exothermic nature of the reaction with ethylene oxide . The resulting product is a mixture of compounds with varying degrees of ethoxylation, tailored to specific applications.

Chemical Reactions Analysis

Types of Reactions

Tallow amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce simpler amines or hydrocarbons. Substitution reactions can result in a variety of functionalized amines .

Properties

CAS No.

61790-33-8

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Armeen TD

Origin of Product

United States

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